Raloxifene Hydrochloride

Catalog No.
S548691
CAS No.
82640-04-8
M.F
C28H28ClNO4S
M. Wt
510.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raloxifene Hydrochloride

CAS Number

82640-04-8

Product Name

Raloxifene Hydrochloride

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride

Molecular Formula

C28H28ClNO4S

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H

InChI Key

BKXVVCILCIUCLG-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble
5.12e-04 g/L

Synonyms

Evista, Keoxifene, Keoxifene Hydrochloride, LY 139481, LY 156758, LY-139481, LY-156758, LY139481, LY156758, Raloxifene, Raloxifene HCl, Raloxifene Hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl

The exact mass of the compound Raloxifene hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759285. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Tamoxifen. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Raloxifene Hydrochloride is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class. It is functionally distinct from first-generation SERMs like Tamoxifen, mediating anti-estrogenic effects in breast and uterine tissues while exhibiting estrogenic effects on bone and lipid metabolism. This tissue-specific activity profile makes it a critical tool for research in osteoporosis, breast cancer, and other estrogen-dependent pathways where uterine stimulation is an undesirable confounding variable. As the hydrochloride salt, this form is selected for its physicochemical properties that are advantageous for consistent formulation and handling in research settings.

Substituting Raloxifene Hydrochloride with its free base or with Tamoxifen can lead to significant experimental variability and invalid conclusions. The hydrochloride salt form offers distinct solubility and handling characteristics compared to the free base, which can be critical for achieving reproducible concentrations in aqueous-based assays. More importantly, Raloxifene and Tamoxifen exhibit fundamentally different mechanisms and tissue-specific effects. While both act as antagonists in breast tissue, Tamoxifen is a partial agonist in the uterus, a property linked to an increased risk of endometrial hyperplasia and cancer. Raloxifene Hydrochloride, in contrast, acts as a pure antagonist in the uterus, making it the appropriate choice for studies where uterine effects must be minimized or excluded. This functional difference is not a minor variation but a critical mechanistic divergence that dictates their suitability for specific biological models and research questions.

Superior Aqueous System Handling: Enhanced Solubility of the Hydrochloride Salt

Raloxifene Hydrochloride is classified as very slightly soluble in water, whereas the free base is practically insoluble. Datasheets for the hydrochloride salt report solubility of approximately 0.3 mg/mL in a 1:2 DMSO:PBS (pH 7.2) solution, a common vehicle for cell-based assays. Other studies report its solubility in distilled water (pH 6.8) at 24.0 µg/mL. This quantifiable solubility in aqueous systems is a direct advantage of the salt form, facilitating the preparation of stock solutions and ensuring reproducible dosing in experimental setups compared to the less soluble free base.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble at ~24.0 µg/mL in water (pH 6.8) and ~0.3 mg/mL in DMSO/PBS buffer.
Comparator Or BaselineRaloxifene free base (practically insoluble in water).
Quantified DifferenceQualitatively and quantitatively higher solubility in aqueous media.
ConditionsStandard laboratory conditions (room temperature, various aqueous buffers).

This improved solubility is critical for avoiding compound precipitation and ensuring accurate, reproducible concentrations in cell culture media and other aqueous research systems.

Distinct Biological Mechanism: Uterine Tissue Antagonism vs. Tamoxifen's Agonism

The primary differentiator from Tamoxifen is Raloxifene's effect on uterine tissue. In endometrial cancer cell lines (Ishikawa cells), Tamoxifen treatment significantly increases the formation of carcinogenic estrogen metabolites and DNA adducts. In contrast, Raloxifene has a minimal or neutral effect on these genotoxic pathways. This is because Tamoxifen acts as a partial agonist on the estrogen receptor in the endometrium, leading to tissue stimulation, whereas Raloxifene acts as an antagonist. This makes Raloxifene Hydrochloride the required tool for isolating anti-estrogenic effects in breast or bone models without introducing the confounding variable of uterine stimulation.

Evidence DimensionUterine Endometrial Tissue Effect
Target Compound DataAntagonist activity; does not stimulate uterine lining or increase risk of endometrial hyperplasia.
Comparator Or BaselineTamoxifen (Partial agonist activity; stimulates uterine lining and increases risk of endometrial hyperplasia/cancer).
Quantified DifferenceOpposite mechanism of action in uterine tissue (antagonist vs. partial agonist).
ConditionsIn vitro (e.g., Ishikawa cells) and in vivo models.

For any research not specifically studying uterine agonism, using Raloxifene Hydrochloride prevents misleading data and off-target effects inherent to Tamoxifen use.

Processability and Stability: Crystalline Solid Form with Defined Thermal Properties

Raloxifene Hydrochloride is supplied as a crystalline solid with a defined melting point, typically reported in the range of 250-269°C. This high degree of crystallinity provides superior thermal and chemical stability for long-term storage and handling compared to amorphous forms or the free base, which may have lower and less defined melting points. Forced degradation studies show Raloxifene Hydrochloride is stable against basic hydrolysis, thermal stress (80°C for 24h), and photolytic degradation, with susceptibility primarily to acidic hydrolysis and oxidation. This well-characterized stability profile is essential for ensuring material integrity and reproducibility in research protocols.

Evidence DimensionMelting Point / Thermal Stability
Target Compound DataSharp melting point ~250-269°C.
Comparator Or BaselineAmorphous forms or free base (often have lower, less defined thermal transition points).
Quantified DifferenceHigher, well-defined melting point indicating greater lattice energy and thermal stability.
ConditionsDifferential Scanning Calorimetry (DSC) and forced degradation studies.

The defined crystalline structure and high thermal stability of the hydrochloride salt ensure consistent material properties, reliable weighing, and better shelf-life, which are critical for experimental reproducibility.

In Vitro Models Requiring Uterine-Neutral ER Modulation

For studies using estrogen-responsive cell lines (e.g., breast cancer lines like MCF-7) where the goal is to assess ER antagonism without the off-target uterine agonist effects, Raloxifene Hydrochloride is the appropriate choice over Tamoxifen. Its defined solubility profile facilitates the creation of stable, accurate concentrations in cell culture media.

Comparative SERM Mechanism-of-Action Studies

When investigating the differential effects of SERMs on gene expression or cell signaling, Raloxifene Hydrochloride serves as the essential comparator to Tamoxifen. Its clear antagonist profile in uterine tissue provides a clean baseline to dissect the consequences of Tamoxifen's partial agonism.

Development of Formulations for Osteoporosis Research Models

In preclinical models of postmenopausal osteoporosis, Raloxifene Hydrochloride is used to study estrogenic effects on bone preservation. The use of the well-characterized, stable hydrochloride salt is critical for developing reproducible oral or parenteral formulations for animal studies, ensuring consistent dosing and pharmacokinetic profiling.

Physical Description

Solid

Color/Form

Crystals from acetone

XLogP3

6.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

509.1427572 Da

Monoisotopic Mass

509.1427572 Da

Heavy Atom Count

35

Melting Point

268-272
143-147 °C
Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/
143 - 147 °C

UNII

4F86W47BR6

Related CAS

84449-90-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (83.58%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (97.01%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (77.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (10.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Optruma is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Optruma or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits (see section 5. 1).
Evista is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Evista or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.
Raloxifene is indicated for the treatment and prevention of osteoporosis in postmenopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of raloxifene or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

NCI Cancer Drugs

Drug: Raloxifenehydrochloride
US Brand Name(s): Evista
FDA Approval: Yes
Raloxifene hydrochloride is approved to prevent : Breast cancer. It is used to decrease the chance of invasive breast cancer in postmenopausal women who have a high risk for developing the disease or who have osteoporosis.
Raloxifene hydrochloride is also approved to prevent and treat: Osteoporosis in postmenopausal women.
Raloxifene hydrochloride is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Estrogen Antagonists; Selective Estrogen Receptor Modulators; Bone Density Conservation Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Raloxifene is included in the database.
Evista is indicated for the treatment and prevention of osteoporosis in postmenopausal women. /Included in US product label/
Evista is indicated for the reduction in risk of invasive breast cancer in postmenopausal women with osteoporosis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Raloxifene (14 total), please visit the HSDB record page.

Pharmacology

Raloxifene Hydrochloride is the hydrochloride salt form of raloxifene, a selective benzothiophene estrogen receptor modulator (SERM) with lipid lowering effects and activity against osteoporosis. Raloxifene hydrochloride specifically binds to estrogen receptors in responsive tissue, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it promotes or suppresses the transcription of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects. This agent functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In tissue like bone, it decreases bone resorption and bone turnover and increases bone mineral density. Raloxifene hydrochloride acts as an estrogen antagonist in uterine and breast tissue. This agent also exerts an anti-proliferative effect on estrogen-sensitive breast cancer.

MeSH Pharmacological Classification

Estrogen Antagonists

ATC Code

G03XC01

Mechanism of Action

Raloxifene is a selective estrogen receptor modulator that acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors. Based on the findings of competitive binding assays, raloxifene displays binding affinity that is similar to that of [estradiol], the predominant circulating estrogen. Estrogens play variable roles at different tissues in females, including the bone, breasts, uterus and liver, by binding to the steroid nuclear hormone receptors, Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). These receptors are normally bound to the Heat Shock Protein 90 (Hsp90) when unbound to the ligand. Ligand binding induces a conformational change in the receptor that promotes dissociation of the receptor from Hsp90, dimerization and translocation into the nucleus. This movement into the nucleus allows the receptor to bind to genomic locations based on sequence recognition of the DNA binding domain, also known as the Estrogen Response Elements (EREs). In bones, endogenous estrogens normally modulate multiple DNA response elements, including the gene-encoding transforming growth factor-β3 (TGF-β3), which is a cytokine embedded in the bone matrix. TGF-β3 plays an important role in bone remodelling by working with other cytokines to induce production of osteoblasts, such as IL-6, and attenuate the activity of osetoclasts. Estrogens typically maintain the bone integrity by inhibiting the cytokines that recruit osteoclasts and oppose the bone-resorbing, Ca2+-mobilizing action of parathyroid hormone. In contrast, estrogens promote osteoblast proliferation, augment the production of TGF-β3 and bone morphogenic proteins, and inhibit apoptosis. Mimicking the action of endogenous estrogen in bone tissues, raloxifene binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE). It occupies the same ER ligand binding site as estrogen. Upon binding, raloxifene induces a conformational change of the receptor, allowing mediation of direct binding to transcriptional elements by accessory proteins. Increased expression of bone matrix proteins, such as alkaline phosphatase, osteonectin, osteocalcin and collagen may be seen. The agonistic or antagonistic action of raloxifene depends on the extent of recruitment of coactivators and corepressors to estrogen receptor (ER) target gene promotors. In breast tissues, raloxifene acts as an estrogen receptor antagonist to attenuate the estrogen-dependent proliferative effects of epithelial cell expansion. In addition to the antiproliferative effects, raloxifene prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass.
Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases.
The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

82640-04-8

Absorption Distribution and Excretion

Raloxifene is well absorbed from the gastrointestinal tract, with approximately 60% fo the drug being absorbed following oral administration. Due to the extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2%. Following oral ingestion of a single dose or multiple dose of raloxifen in healthy postmenopausal women, the mean peak plasma concentrations (Cmax) were 0.50 and 1.36 ng/mL, respectively, and the AUC values were 27.2 and 24.2 ngxhr/mL, respectively. The time to reach Cmax following a single or multiple oral doses were 27.7 and 32.5 hours, respectively. Although not clinically significant, oral ingestion of raloxifene with high-fat meals is thought to increase the systemic bioavailability of the drug by increasnig the peak plasma concentrations (Cmax) and AUC by 28% and 16%, respectively.
Raloxifene predominantly undergoes fecal excretion, with less than 0.2% of the dose being excreted in the urine as unchanged form of the compound and less than 6% of the dose being excreted as glucuronide conjugates. Co-administration with [cholestyramine], a bile acid sequestrant, was shown to reduce the enterohepatic recycling of raloxifene by 60%.
Following oral administration of single doses randing from 30 to 150 mg in postmenopausal women, the volume of distribution was about 2348 L/kg. Following oral administration of multiple doses, the value increased to 2853 L/kg. Raloxifene is widely distributed in the tissues. It is not known whether raloxifene is excreted in human milk.
Following intravenous administration, raloxifene was shown to be cleared at a rate approximating hepatic blood flow. The apparent oral clearance is reported to be 44.1 L/kgxhr. The clearance can range from 40 to 60L/kgxhr following chronic dosing. In healthy postmenopausal women receiving multiple oral dose, the mean clearance was 47.4 L/kgxhr. Apparent clearance can be reduced by 56% in patients with hepatic impairment.
It is not known whether raloxifene crosses the human placenta. The molecular weight (about 474 for the free base) and the long elimination half life suggest that the drug will cross to the embryo-fetus. However, the high plasma protein binding might limit the exposure.
Raloxifene undergoes extensive first-pass glucuronidation and enterohepatic circulation, and peak plasma concentrations of the glucuronide conjugates of raloxifene are achieved more rapidly than peak plasma concentrations of the parent drug. Following oral administration of a single 120- or 150-mg dose of raloxifene hydrochloride, peak plasma concentrations of raloxifene and its glucuronide conjugates are achieved at 6 and 1 hour, respectively. Plasma concentrations of raloxifene's glucuronide conjugates exceed those of the parent drug, and the time to achieve maximum concentrations of the drug and glucuronide metabolites depends on the extent and rate of systemic interconversion and enterohepatic circulation. Following oral administration of radiolabeled raloxifene, less than 1% of total circulating radiolabeled material in plasma represented parent drug.
The apparent volume of distribution following oral administration of single doses of raloxifene hydrochloride 30-150 mg is 2348 L/kg, suggesting extensive tissue distribution. The volume of distribution reportedly is not dose dependent over a dosage range of 30-150 mg daily.
Raloxifene is excreted principally in feces as unabsorbed drug and via biliary elimination as glucuronide conjugates, which subsequently are metabolized by bacteria in the GI tract to the parent drug. Following oral administration, less than 6 or 0.2% of a raloxifene dose is excreted as glucuronide conjugates or parent drug, respectively, in urine.
For more Absorption, Distribution and Excretion (Complete) data for Raloxifene (11 total), please visit the HSDB record page.

Metabolism Metabolites

Raloxifene is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway. It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound. It mainly undergoes first-pass metabolism to form glucuronide conjugates, raloxifene-4'-glucuronide (raloxifene-4'-β-glucuronide), raloxifene-6-glucuronide (raloxifene-6-β-glucuronide), and raloxifene-6,4'-diglucuronide. No other metabolites have been detected in human plasma. The terminal log-linear portions of the plasma concentration curves for raloxifene and the glucuronides are generally parallel. This is consistent with interconversion of raloxifene and the glucuronide metabolites.
Biotransformation and disposition of raloxifene in humans have been determined following oral administration of (14)C-labeled raloxifene. Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide. No other metabolites have been detected, providing strong evidence that raloxifene is not metabolized by cytochrome P450 pathways. Unconjugated raloxifene comprises less than 1% of the total radiolabeled material in plasma. The terminal log-linear portions of the plasma concentration curves for raloxifene and the glucuronides are generally parallel. This is consistent with interconversion of raloxifene and the glucuronide metabolites.
Raloxifene undergoes extensive first-pass metabolism to the glucuronide conjugates raloxifene 4'-glucuronide, 6-glucuronide, and 6,4'-diglucuronide. Metabolism of raloxifene does not appear to be mediated by cytochrome P-450 enzymes, since metabolites other than glucuronide conjugates have not been identified.
Raloxifene has known human metabolites that include [2-(3,4-dihydroxyphenyl)-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone, Raloxifene 6-O-glucuronide, and [6,7-Dihydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-yl][4-(2-piperidinoethoxy)phenyl]methanone.

Associated Chemicals

Raloxifene hydrochloride; 82640-04-8

Wikipedia

Raloxifene

FDA Medication Guides

EVISTA
RALOXIFENE HYDROCHLORIDE
TABLET; ORAL
TABLET;ORAL
LILLY
09/13/2007
06/27/2018

Drug Warnings

Use of tamoxifen has been associated with increased rates of cataracts and cataract surgery. In the STAR study, fewer cataracts (RR 0.79; 95% confidence interval: 0.68-0.92) and cataract surgeries (RR 0.82; 95% confidence interval: 0.68-0.99) occurred in those receiving raloxifene than in those receiving tamoxifen.
Use of raloxifene did not affect the risk of coronary events in a study in postmenopausal women with coronary heart disease (CHD) or risk factors for CHD (RUTH study). In the STAR study, the incidence of ischemic heart disease (i.e., myocardial infarction, severe angina, acute ischemic syndrome) in those receiving raloxifene was similar to the incidence in those receiving tamoxifen.
The percentage of sexually active women was lower with raloxifene compared with tamoxifen at nearly every assessment point over the 5-year study duration; among sexually active women, there were increased reports of difficulty with sexual arousal, interest and enjoyment in women receiving raloxifene.
Syncope or development of a varicose vein condition1 has occurred in up to 2.3% of patients receiving raloxifene in clinical studies. In clinical trials, peripheral edema occurred in up to 14.1% of raloxifene-treated women.
For more Drug Warnings (Complete) data for Raloxifene (25 total), please visit the HSDB record page.

Biological Half Life

The average plasma elimination half-life of raloxifene ranges from 27 to 32 hours. The prolonged half-life has been attributed to the drug's reversible systemic metabolism and significant enterohepatic cycling.
The plasma elimination half-life of raloxifene at steady-state averages 32.5 hours (range: 15.8-86.6 hours).
Raloxifene and its glucuronide conjugates are interconverted by reversible systemic metabolism and enterohepatic cycling, thereby prolonging its plasma elimination half-life to 27.7 hours after oral dosing.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Condensation of alpha-bromo-p-methoxyacetophenone with m-methoxythiophenol using polyphosphoric acid yields alpha-(m-methoxyphenylthio)-p-methoxy-acetophenone, which is cyclized by a Friedel-Crafts-type reaction to form 2-(p-methoxyphenyl)-6-methoxybenzothiazole. The methoxyphenyl group apparently shifts from the theoretical 3- to the 2-position on the thiazole ring. The two methyl ether groups are removed and the resulting phenols reacted with methanesufonyl chloride to form the sulfonate ester (I). Methyl paraben is alkylated with 1-(2-chloroethyl)piperidine to yield the piperidinoethyl ether; the ester is hydrolyzed to the acid and converted to the acyl halide (II). Compound I is then acylated with II (Friedel-Crafts), which attaches the carbonyl group to the 3-position of the thiazole ring, and finally the sulfonate esters are hydrolyzed to the free base of the title compound.
Preparation ... C. D. Jones, European Patent Office patent 62503; idem, United States of America patent 4418068 (1982, 1983 both to Lilly).

Storage Conditions

Store at controlled room temperature, 20 deg to 25 °C (68 deg to 77 °F) [see USP]. The USP defines controlled room temperature as a temperature maintained thermostatically that encompasses the usual and customary working environment of 20 deg to 25 det C (68 deg to 77 °F); that results in a mean kinetic temperature calculated to be not more than 25 °C; and that allows for excursions between 15 deg and 30 °C (59 deg and 86 °F) that are experienced in pharmacies, hospitals, and warehouses.
Keep container tightly closed in a dry and well-ventilated place. /Raloxifene hydrochloride/

Interactions

The manufacturer states that concomitant use of systemic estrogens with raloxifene currently is not recommended because of the lack of experience from prospective clinical trials with such use.
Concomitant administration of raloxifene and ampicillin results in a 28% decrease in peak plasma concentration and a 14% decrease in the extent of absorption of raloxifene. These changes in raloxifene absorption are consistent with decreased enterohepatic cycling associated with a reduction of enteric bacteria. Because systemic exposure and the elimination rate of raloxifene are not affected, raloxifene may be given concomitantly with ampicillin. In raloxifene-treated women with osteoporosis, concomitant administration of amoxicillin did not affect the plasma concentrations of raloxifene. Raloxifene may be given concomitantly with amoxicillin.
While the effect of long-term administration of raloxifene in conjunction with warfarin has not been studied and the drug reportedly does not affect the protein binding of the anticoagulant, concomitant administration of single doses of raloxifene and warfarin has resulted in a 10% decrease in prothrombin time compared with administration of warfarin alone. In raloxifene-treated women with osteoporosis, concomitant administration of warfarin did not affect the plasma concentrations of raloxifene. If the drugs are used concomitantly, the patient and prothrombin time should be monitored closely and the dosage of the anticoagulant adjusted accordingly.
Administration of cholestyramine and raloxifene results in a 60% decrease in the absorption and enterohepatic cycling of raloxifene. The manufacturer states that raloxifene should not be administered with cholestyramine. Although not studied specifically, other anion-exchange resins would also be expected to decrease the absorption and enterohepatic cycling of raloxifene.
Raloxifene is more than 95% bound to plasma proteins. The manufacturer states that concomitant administration of raloxifene with other highly protein-bound drugs is not expected to affect the plasma concentrations of raloxifene. In raloxifene-treated women with osteoporosis, concomitant administration of other highly protein-bound drugs (eg, gemfibrozil) did not affect the plasma concentrations of raloxifene. Raloxifene reportedly does not affect the protein binding of phenytoin, tamoxifen, or warfarin in vitro. The manufacturer states that caution is advised if raloxifene is used concomitantly with other highly protein-bound drugs such as diazepam, diazoxide, or lidocaine.

Stability Shelf Life

Stable under recommended storage conditions. /Raloxifene hydrochloride/

Dates

Last modified: 09-13-2023
1. Cardiovasc Drug Rev. 2001 Spring;19(1):57-74.

Cardiovascular effects of raloxifene hydrochloride.

Saitta A(1), Morabito N, Frisina N, Cucinotte D, Corrado F, D/'Anna R, Altavilla
D, Squadrito G, Minutoli L, Arcoraci V, Cancellieri F, Squadrito F.

Author information:
(1)Department of Internal Medicine, School of Medicine, University of Messina,
Italy.

Raloxifene hydrochloride binds to the estrogen receptor and shows
tissue-selective effects; thus, it belongs to a class of drugs recently described
as selective estrogen receptor modulators (SERMs). Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different receptor subtypes in various tissues,
and intracellular events after ligand binding. Raloxifene has estrogen-agonist
effects on bone and lipids and estrogen antagonist effects on the breast and
uterus. In addition to its well established effects on osteoporosis, recent
preclinical and clinical findings suggest that raloxifene also possesses
beneficial effects on the cardiovascular system. These findings indicated that
raloxifene may have cardioprotective properties without an increased risk of
cancer or other side effects. Raloxifene has been shown to reduce total and
low-density lipoprotein cholesterol concentrations in plasma, an effect similar
to that produced by estrogens. Unlike estrogens, however, raloxifene does not
increase high-density lipoprotein cholesterol and triglyceride levels in plasma.
Endothelium is thought to play an important role in the genesis of
atherosclerosis. Several lines of evidence suggest that an intervention with
endothelial function might influence the progression of coronary disease and the
incidence of cardiovascular events. Raloxifene increases the nitric
oxide/endothelin-1 ratio, and improves endothelium-dependent vasomotion in
post-menopausal women to the same extent as estrogens. Furthermore, in two
randomized trials on post-menopausal women raloxifene reduced homocysteine
levels, another independent risk factor for the development of cardiovascular
disease. Although estrogens remain the drugs of choice in the hormonal therapy of
most postmenopausal women, raloxifene may represent and alternative in women who
are at risk of coronary artery disease.





2. Ann Intern Med. 1999 Mar 2;130(5):431-9.

Clinical effects of raloxifene hydrochloride in women.

Khovidhunkit W(1), Shoback DM.

Author information:
(1)University of California, San Francisco, and Veterans Affairs Medical Center,
94121, USA.

PURPOSE: To review clinical data on raloxifene hydrochloride, a selective
estrogen receptor modulator that was recently approved for the prevention of
osteoporosis in postmenopausal women.
DATA SOURCES: English-language articles published from 1980 to May 1998 were
identified through MEDLINE searches. Bibliographies, book chapters, and meeting
abstracts were reviewed for additional relevant publications.
STUDY SELECTION: Publications that contained information on the background of
development, structure, mechanism of action, tissue-selective effects, and
adverse effects of raloxifene hydrochloride were included.
DATA EXTRACTION: Data in selected articles were reviewed, and relevant clinical
information was extracted.
DATA SYNTHESIS: Raloxifene hydrochloride was developed in an effort to find a
treatment for breast cancer and osteoporosis. It binds to the estrogen receptor
and shows tissue-selective effects; thus, it belongs to a class of drugs recently
described as selective estrogen receptor modulators. Tissue selectivity of
raloxifene may be achieved through several mechanisms: the ligand structure,
interaction of the ligand with different estrogen receptor subtypes in various
tissues, and intracellular events after ligand binding. Raloxifene has
estrogen-agonistic effects on bone and lipids and estrogen-antagonistic effects
on the breast and uterus. An increase in bone mineral density at the spine, total
hip, and total body has been reported with raloxifene but seems to be less than
that seen with estrogen or alendronate therapy. Raloxifene has been shown to
produce a reduction in total and low-density lipoprotein cholesterol
concentrations similar to that produced by estrogen therapy, but high-density
lipoprotein cholesterol and triglyceride concentrations do not increase during
raloxifene therapy. In the uterus, raloxifene does not stimulate the endometrium.
Long-term data on the effects of raloxifene in reduction of risk for fracture;
prevention of cardiovascular events; cognitive function; and the incidence of
breast, ovarian, and uterine cancer are not available. The most common adverse
effect of raloxifene is hot flashes.
CONCLUSIONS: Raloxifene has been shown to have beneficial effects in selected
organs in postmenopausal women. Although estrogen remains the drug of choice for
hormonal therapy in most postmenopausal women, raloxifene may be an alternative
in certain groups of women at risk for osteoporosis.

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